4-Benzyl-1-(2,3,4-trimethylbenzenesulfonyl)piperidine
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Overview
Description
4-Benzyl-1-(2,3,4-trimethylbenzenesulfonyl)piperidine is a synthetic organic compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine, which is widely used as a building block in organic synthesis
Preparation Methods
The synthesis of 4-Benzyl-1-(2,3,4-trimethylbenzenesulfonyl)piperidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Benzyl Group: The benzyl group is introduced via nucleophilic substitution reactions.
Sulfonylation: The trimethylbenzenesulfonyl group is introduced using sulfonyl chloride derivatives under basic conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure efficient synthesis.
Chemical Reactions Analysis
4-Benzyl-1-(2,3,4-trimethylbenzenesulfonyl)piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, altering its chemical properties.
Common reagents used in these reactions include acids, bases, and transition metal catalysts, depending on the desired transformation.
Scientific Research Applications
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Benzyl-1-(2,3,4-trimethylbenzenesulfonyl)piperidine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. It may also interact with receptors, modulating their activity and influencing cellular signaling pathways .
Comparison with Similar Compounds
4-Benzyl-1-(2,3,4-trimethylbenzenesulfonyl)piperidine can be compared with other piperidine derivatives, such as:
4-Benzylpiperidine: Known for its use as a monoamine releasing agent.
2-Benzylpiperidine: Another derivative with distinct pharmacological properties.
Benzylpiperazine: Used in research for its psychoactive effects.
The uniqueness of this compound lies in its specific sulfonyl group, which imparts unique chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-benzyl-1-(2,3,4-trimethylphenyl)sulfonylpiperidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO2S/c1-16-9-10-21(18(3)17(16)2)25(23,24)22-13-11-20(12-14-22)15-19-7-5-4-6-8-19/h4-10,20H,11-15H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNZVDFDLBBGTIV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)S(=O)(=O)N2CCC(CC2)CC3=CC=CC=C3)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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